molecular formula C18H25Cl2N3O2 B031270 Bendamustine Ethyl Ester CAS No. 87475-54-5

Bendamustine Ethyl Ester

Cat. No.: B031270
CAS No.: 87475-54-5
M. Wt: 386.3 g/mol
InChI Key: GVLZDNWNOBSNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Bendamustine Ethyl Ester primarily targets DNA within cells . It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . This compound has shown efficacy against a broad range of hematological malignancies, including those resistant to the parent compound, Bendamustine .

Mode of Action

This compound interacts with its targets by causing intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This interaction is facilitated by the formation of electrophilic alkyl groups that covalently bond to other molecules .

Biochemical Pathways

It is known that the compound induces changes to key immunological cell populations, including t-cells, myeloid derived suppressor cells (mdscs), and dendritic cells (dcs) . In vitro studies have found that Bendamustine enhances the suppressive function of MDSCs, skews DCs toward cDC1s, enhances Flt3 expression on DCs, increases B-cell production of IL-10, inhibits STAT3 activation, and suppresses proliferation of T- and B-cells .

Pharmacokinetics

It has been observed that bendamustine and its esters show pronounced cellular accumulation compared to the parent compound . In particular, the pyrrolidinoethyl ester showed a high enrichment in tumor cells .

Result of Action

The molecular and cellular effects of this compound’s action include a higher fraction of early apoptotic cancer cells and increased expression of p53 . It has been found to be considerably more potent than the parent compound against a broad panel of human cancer cell types .

Action Environment

It is known that the compound is positively charged under physiological conditions, which may influence its interaction with its targets

Biochemical Analysis

Biochemical Properties

Bendamustine Ethyl Ester has been found to interact with various biomolecules, leading to its cytotoxic effects. It has been shown to be more effective than Bendamustine, its parent compound, against human sarcoma and carcinoma cells .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inducing early apoptosis in cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It inhibits the signal transducer and activator of transcription 3 (STAT3), preventing the binding of STAT3–Src homology 2 (SH2) to the phosphotyrosine (pTyr, pY) peptide .

Temporal Effects in Laboratory Settings

Over time, this compound shows a high degree of stability and does not degrade easily. Its long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine Ethyl Ester involves the esterification of bendamustine. One common method includes reacting bendamustine with ethanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including purification and crystallization, to achieve high purity . The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Bendamustine Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds depending on the reagents used .

Scientific Research Applications

Bendamustine Ethyl Ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Bendamustine Ethyl Ester stands out due to its significantly higher cytotoxicity compared to bendamustine. This makes it a promising candidate for treating cancers that are resistant to conventional therapies .

Properties

IUPAC Name

ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2N3O2/c1-3-25-18(24)6-4-5-17-21-15-13-14(7-8-16(15)22(17)2)23(11-9-19)12-10-20/h7-8,13H,3-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLZDNWNOBSNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87475-54-5
Record name 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087475545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZJ84CTZ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bendamustine Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bendamustine Ethyl Ester
Reactant of Route 3
Reactant of Route 3
Bendamustine Ethyl Ester
Reactant of Route 4
Reactant of Route 4
Bendamustine Ethyl Ester
Reactant of Route 5
Reactant of Route 5
Bendamustine Ethyl Ester
Reactant of Route 6
Bendamustine Ethyl Ester
Customer
Q & A

Q1: What is the main challenge addressed in the research regarding Bendamustine Ethyl Ester synthesis?

A1: The research highlights that the chlorination step during this compound synthesis is complex and prone to unwanted side reactions. This complexity makes it difficult to scale up the production process efficiently. [, ]

Q2: How does the research propose to improve the synthesis of this compound?

A2: The research explores the use of a flow microreactor for the chlorination step. By carefully controlling the concentration of reagents and flow rates within the microreactor, the researchers aimed to achieve higher yields and purity of this compound while mitigating the challenges posed by side reactions. [, ]

Q3: What were the key findings of the research regarding this compound synthesis in a flow microreactor?

A3: The research demonstrated that optimizing reagent concentrations and flow rates within the microreactor could significantly increase the yield of this compound. Notably, they achieved a production capacity in a 137 mL microreactor comparable to a conventional 100-liter reactor, highlighting the potential of microreactors for efficient and scalable synthesis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.